Ferric fluoride trihydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

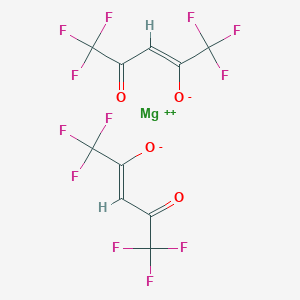

Ferric fluoride trihydrate is a useful research compound. Its molecular formula is F3FeH6O3 and its molecular weight is 166.89 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis of Open-Shell Keggin Ions : Ferric fluoride trihydrate reacts with pyridine in hot methanol to produce the first example of an open-shell Keggin ion, consisting of 13 high-spin iron(III) atoms. This compound shows strong exchange interactions between the iron atoms and has potential applications in magnetism and coordination chemistry (Bino et al., 2002).

Positive Electrodes for Secondary Cells : Iron(III) fluorides, including this compound derivatives, are explored as potential positive electrodes for Li-ion batteries. The high theoretical capacities and relatively mild synthesis conditions make them promising candidates for enhancing energy storage in commercial cells (Conte & Pinna, 2014).

Magnetic Ordering : this compound has been studied for its magnetic properties. Both alpha and beta phases of this compound exhibit low-dimensional antiferromagnetic behavior at higher temperatures, with three-dimensional ordering observed below specific temperatures. This suggests potential applications in magnetic materials and studies (Dézsi et al., 1988).

Anionic Ordering and Thermal Properties : Iron fluoride trihydrate is used to prepare iron hydroxyfluoride with the hexagonal-tungsten-bronze type structure, a potential cathode material for batteries. Understanding its phase transformation, structural description, and thermal properties is crucial for its application in energy storage technologies (Burbano et al., 2015).

Defluoridation of Aqueous Solutions : Granular ferric hydroxide (GFH), derived from this compound, shows potential for fluoride removal from aqueous solutions. It's studied for its adsorption capacity and the influence of various parameters like pH and temperature, indicating its application in water treatment and environmental remediation (Kumar et al., 2009).

Magneto-Optical Properties : Ferric fluoride (FeF3) exhibits unique magneto-optical properties, such as significant Faraday rotation and transparency in the visible and UV spectrum, suggesting its potential application in optical devices and studies in magnetism (Kurtzig & Guggenheim, 1969).

Eigenschaften

IUPAC Name |

iron(3+);trifluoride;trihydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3FH.Fe.3H2O/h3*1H;;3*1H2/q;;;+3;;;/p-3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XILAUHRDSUSGOG-UHFFFAOYSA-K |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.[F-].[F-].[F-].[Fe+3] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F3FeH6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00660183 |

Source

|

| Record name | Iron(3+) fluoride--water (1/3/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.89 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15469-38-2 |

Source

|

| Record name | Iron(3+) fluoride--water (1/3/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Pyridin-4-yl)oxan-4-yl]methanol](/img/structure/B7780586.png)

![3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B7780613.png)

![2-Methyl-5-phenyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B7780620.png)